molecular formula C13H19N3O B7457920 N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide

N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide

货号 B7457920
分子量: 233.31 g/mol
InChI 键: ODGYYCGJTPVOJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide, also known as BMS-986168, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide acts as a selective inhibitor of a protein called Bruton’s tyrosine kinase (BTK). BTK is a key enzyme that plays a crucial role in the activation of B cells and the production of antibodies. Inhibition of BTK by N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide leads to suppression of B cell activation and antibody production, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been demonstrated to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. In addition, it has been shown to have a favorable safety profile in animal studies.

实验室实验的优点和局限性

One of the main advantages of N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide is its selectivity for BTK, which makes it a promising candidate for the treatment of diseases that are associated with B cell activation. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.

未来方向

There are several future directions for the study of N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide. One potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. Another potential application is in the treatment of hematological malignancies such as leukemia and lymphoma. In addition, further studies are needed to optimize the pharmacokinetic properties of this compound and to develop more effective formulations for in vivo administration.
Conclusion
N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide is a novel small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its selectivity for BTK makes it a promising candidate for the treatment of diseases that are associated with B cell activation. Further studies are needed to optimize its pharmacokinetic properties and to develop more effective formulations for in vivo administration.

合成方法

N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide can be synthesized using a two-step process. In the first step, 3-bromo-6-(dimethylamino)pyridine is reacted with cyclopentanecarboxylic acid to form the intermediate product, 3-(cyclopentanecarbonyl)-6-(dimethylamino)pyridine. In the second step, the intermediate is treated with triethylamine and 1,3-dicyclohexylcarbodiimide to form the final product, N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide.

科学研究应用

N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of certain enzymes and proteins that play a crucial role in the development and progression of these diseases.

属性

IUPAC Name

N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-16(2)12-8-7-11(9-14-12)15-13(17)10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGYYCGJTPVOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。